molecular formula C16H21N9 B15121874 N-ethyl-6-methyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine

N-ethyl-6-methyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B15121874
M. Wt: 339.40 g/mol
InChI Key: FZEBBLCCABJIGA-UHFFFAOYSA-N
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Description

N-ethyl-6-methyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group, a methyl group, and a piperazine ring attached to a purine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-methyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethyl and methyl groups. The piperazine ring is then attached to the pyrimidine core, and finally, the purine moiety is introduced. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and minimize impurities. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-methyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-ethyl-6-methyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-6-methyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-6-methyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine: shares structural similarities with other purine and pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups and the specific arrangement of its molecular structure. This uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H21N9

Molecular Weight

339.40 g/mol

IUPAC Name

N-ethyl-6-methyl-2-[4-(7H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C16H21N9/c1-3-17-12-8-11(2)22-16(23-12)25-6-4-24(5-7-25)15-13-14(19-9-18-13)20-10-21-15/h8-10H,3-7H2,1-2H3,(H,17,22,23)(H,18,19,20,21)

InChI Key

FZEBBLCCABJIGA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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